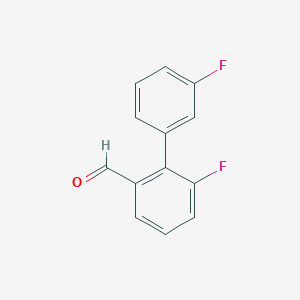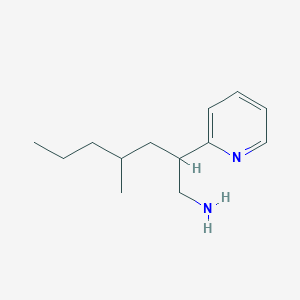
3',6-Difluorobiphenyl-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,6-Difluorobiphenyl-2-carbaldehyde is an organic compound with the molecular formula C13H8F2O. It is characterized by the presence of two fluorine atoms attached to the biphenyl structure and an aldehyde group at the 2-position. This compound is primarily used in research and development due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’,6-Difluorobiphenyl-2-carbaldehyde typically involves the fluorination of biphenyl derivatives followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods: While specific industrial production methods for 3’,6-Difluorobiphenyl-2-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 3’,6-Difluorobiphenyl-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3’,6-Difluorobiphenyl-2-carboxylic acid.
Reduction: 3’,6-Difluorobiphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’,6-Difluorobiphenyl-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3’,6-Difluorobiphenyl-2-carbaldehyde largely depends on its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .
Comparación Con Compuestos Similares
3,3’-Difluorobiphenyl: Similar structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
4,4’-Difluorobiphenyl-2-carbaldehyde: Similar but with fluorine atoms at different positions, which can affect its reactivity and applications.
2,2’-Difluorobiphenyl-4-carbaldehyde: Another isomer with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: 3’,6-Difluorobiphenyl-2-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which confer distinct electronic and steric properties. These features make it particularly useful in certain synthetic applications and research studies .
Propiedades
Fórmula molecular |
C13H8F2O |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
3-fluoro-2-(3-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8F2O/c14-11-5-1-3-9(7-11)13-10(8-16)4-2-6-12(13)15/h1-8H |
Clave InChI |
YKVLQXVNPXVRGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=C(C=CC=C2F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)


![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)



![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
![1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13200441.png)

![3-[2-(1H-Imidazol-1-yl)ethoxy]aniline](/img/structure/B13200448.png)

